1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid
Overview
Description
1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid, also known as MIPCA, is a heterocyclic compound containing nitrogen and a fused pyridine ring. It has a molecular weight of 176.17 .
Synthesis Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals. The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2/c1-6-8-4-7 (9 (12)13)2-3-11 (8)5-10-6;/h2-5H,1H3, (H,12,13) .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals. The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 176.17 .
Scientific Research Applications
Synthesis and Chemical Properties
A significant body of research focuses on the synthesis and characterization of imidazo[1,5-a]pyridine derivatives, highlighting their importance in medicinal chemistry and material science. For example, the synthesis of imidazo[1,2-a]pyridines via "water-mediated" hydroamination and silver-catalyzed aminooxygenation demonstrates innovative approaches to generating these compounds under environmentally friendly conditions (Mohan, Rao, & Adimurthy, 2013). Additionally, the use of ionic liquids for promoting the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines showcases the adaptability of this compound class to various synthetic methodologies, offering good to excellent yields and highlighting the potential for recyclable reaction media (Shaabani, Soleimani, & Maleki, 2006).
Pharmaceutical Applications
While the query specifically excludes drug use, dosage, and side effects, it's worth noting that the structural motif of imidazo[1,5-a]pyridine is significant in pharmaceutical research. These compounds often serve as key frameworks in the development of new therapeutic agents due to their versatile binding properties and biological activity. For instance, the design of peptides that bind in the minor groove of DNA sequences showcases the potential of imidazo[1,5-a]pyridine derivatives in influencing gene expression, which can be leveraged for therapeutic purposes (Wade, Mrksich, & Dervan, 1992).
Catalytic and Material Applications
The versatility of imidazo[1,5-a]pyridine derivatives extends to catalysis and materials science, where their unique chemical properties can be exploited in the design of catalysts and functional materials. The synthesis and evaluation of organometallic complexes, for instance, reveal the potential of imidazo[1,5-a]pyridine derivatives in catalyzing carbon-carbon bond-forming reactions, a fundamental process in organic synthesis (Stepanenko et al., 2011).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used as core backbones in the development of various inhibitors . .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Future Directions
Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties. This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
Properties
IUPAC Name |
1-methylimidazo[1,5-a]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-8-4-7(9(12)13)2-3-11(8)5-10-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVXPXNXHKTHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CN2C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378811-63-2 | |
Record name | 1-Methyl-imidazo[1,5-a]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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